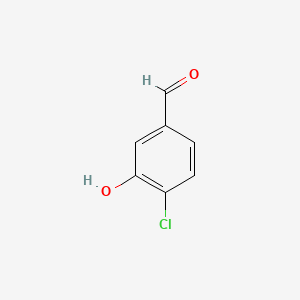

4-Chloro-3-hydroxybenzaldehyde

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAFGNAOINNEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551505 | |

| Record name | 4-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-12-0 | |

| Record name | 4-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 Hydroxybenzaldehyde

Strategies for the Direct Synthesis of 4-Chloro-3-hydroxybenzaldehyde

The synthesis of this compound, a valuable intermediate in various chemical industries, can be achieved through several strategic routes. These methods primarily focus on the introduction of the chloro and formyl groups onto a phenolic backbone with high regioselectivity.

Exploration of Regioselective Halogenation Approaches

Regioselective halogenation is a critical step in the synthesis of this compound. The directing effects of the hydroxyl and aldehyde or precursor groups on the aromatic ring play a pivotal role in determining the position of chlorination.

One approach involves the direct chlorination of 3-hydroxybenzaldehyde (B18108). The hydroxyl group is an ortho-, para-director, while the aldehyde group is a meta-director. This combination of directing effects can lead to a mixture of products, making the selective synthesis of the 4-chloro isomer challenging. However, specific reaction conditions can favor the desired isomer. For instance, the use of iron(III) chloride as a catalyst for the chlorination of activated arenes with N-chlorosuccinimide (NCS) has been shown to be effective for regioselective chlorination. acs.orgcore.ac.uk This method has been applied to a variety of phenol (B47542) derivatives. acs.orgcore.ac.uk

Another strategy involves the protection of the hydroxyl group prior to halogenation. For example, 3-hydroxybenzaldehyde can be converted to its isopropyl ether. This modification directs subsequent chlorination to the desired position, leading to 2-chloro-5-isopropoxybenzaldehyde. oregonstate.edu While not directly yielding the target compound, this demonstrates a method for controlling regioselectivity.

A study on the regioselective bromination of phenols using hydrobromic acid in the presence of a sterically hindered sulfoxide (B87167) demonstrated that the choice of oxidant can significantly influence the regioselectivity. ccspublishing.org.cn This principle could potentially be adapted for chlorination reactions to favor the formation of this compound.

| Starting Material | Reagent(s) | Key Conditions | Product | Reference |

| 3-Hydroxybenzaldehyde | N-Chlorosuccinimide, Iron(III) chloride | - | This compound | acs.orgcore.ac.uk |

| 3-Hydroxybenzaldehyde | Isopropyl bromide, K2CO3 | DMF, 55 °C | 3-Isopropoxybenzaldehyde | oregonstate.edu |

| 3-Isopropoxybenzaldehyde | Chlorinating agent | - | 2-Chloro-5-isopropoxybenzaldehyde | oregonstate.edu |

Investigating Oxidation Pathways of Chlorinated Cresol (B1669610) Precursors

An alternative and often more industrially viable route to this compound involves the oxidation of a chlorinated cresol precursor, specifically 4-chloro-3-methylphenol (B1668792) (p-chloro-m-cresol). wikipedia.orgebi.ac.uk This method leverages the selective oxidation of the methyl group to an aldehyde.

A patented process describes the oxidation of p-cresol (B1678582) derivatives to their corresponding 4-hydroxybenzaldehyde (B117250) derivatives using oxygen or an oxygen-containing gas in the presence of a base and a cobalt catalyst. google.comgoogleapis.com This process is highly selective for the oxidation of the methyl group at the para-position to the hydroxyl group. google.comgoogleapis.com By applying this method to 2-chloro-p-cresol, it is possible to synthesize 3-chloro-4-hydroxybenzaldehyde (B1581250).

The oxidation of p-chlorocresol can also be achieved using hydrogen peroxide, which forms reactive oxygen species that attack the aromatic ring, potentially leading to the formation of a quinone intermediate. wikipedia.org However, for the specific synthesis of the aldehyde, controlling the oxidation to the formyl group is crucial.

| Precursor | Reagent(s) | Catalyst | Key Conditions | Product | Reference |

| 4-Chloro-3-methylphenol | Oxygen | Cobalt(II) chloride | Base (e.g., NaOH), Methanol, 65°C | This compound | google.comgoogleapis.com |

Derivatization and Functionalization of this compound

The aldehyde and hydroxyl functional groups of this compound offer versatile handles for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Transformations Involving the Aldehyde Moiety

The aldehyde group is readily susceptible to both oxidation and reduction, providing straightforward pathways to carboxylic acid and benzyl (B1604629) alcohol derivatives, respectively.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-Chloro-3-hydroxybenzoic acid. sigmaaldrich.comnih.gov This transformation is a common and important reaction in organic synthesis.

A variety of oxidizing agents can be employed for this purpose. For instance, a microbial consortium has been shown to metabolize this compound to 3-chloro-4-hydroxybenzoic acid. While this is a biological transformation, it highlights the feasibility of this oxidation.

| Starting Material | Product | Reference |

| This compound | 4-Chloro-3-hydroxybenzoic acid | sigmaaldrich.comnih.gov |

The reduction of the aldehyde group in this compound yields the corresponding benzyl alcohol, (4-chloro-3-hydroxyphenyl)methanol. This transformation is a fundamental reaction in organic chemistry.

Common reducing agents such as sodium borohydride (B1222165) (NaBH4) are effective for this conversion. The reduction of similar hydroxybenzaldehydes to their respective benzyl alcohols is a well-established procedure. google.com For example, 3-hydroxybenzaldehyde can be reduced to 3-hydroxybenzyl alcohol using various reagents, including sodium borohydride. google.com A microbial consortium has also been observed to reduce this compound to 3-chloro-4-hydroxybenzyl alcohol.

| Starting Material | Reducing Agent | Product | Reference |

| This compound | Sodium Borohydride | (4-chloro-3-hydroxyphenyl)methanol | google.com |

| This compound | Microbial Consortium | 3-chloro-4-hydroxybenzyl alcohol |

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for chemical modification, allowing for the introduction of various functionalities through etherification, esterification, and the use of protecting groups for selective synthesis.

The phenolic hydroxyl group of this compound can be readily converted into an ether through Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a base, such as potassium carbonate or potassium tert-butoxide, followed by reaction with an alkyl halide. orientjchem.org

Alkylation with various alkyl halides, such as benzyl chlorides, has been reported. For instance, the reaction of a hydroxybenzaldehyde with chlorobenzyl chlorides in the presence of anhydrous potassium carbonate in acetonitrile (B52724) yields the corresponding benzyloxybenzaldehyde derivatives. orientjchem.org In a more complex synthesis, the phenolic hydroxyl group can be alkylated with reagents like (R)-3-chloro-1,2-propanediol using potassium tert-butoxide in a protic solvent like n-propanol at elevated temperatures (around 95 °C).

Propargylation , the introduction of a propargyl group (HC≡C-CH2-), is another important etherification. This can be achieved by reacting the phenolic hydroxyl group with propargyl bromide. This modification is particularly relevant in the context of protecting group strategies and for introducing a reactive alkyne functionality for further transformations like click chemistry. nih.govresearchgate.netdoaj.org

Esterification of the phenolic hydroxyl group provides another avenue for derivatization. This can be achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. While specific protocols for the direct esterification of this compound are not extensively detailed in the provided search results, the general principles of phenol esterification are well-established. For example, the reaction of a similar compound, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime, with substituted benzoyl chlorides in the presence of a strong base like potassium tert-butoxide has been used to synthesize a series of oxime esters. This suggests that similar conditions could be applied to this compound to produce the corresponding benzoate (B1203000) esters.

In multi-step syntheses involving this compound, it is often necessary to temporarily block, or "protect," one or more of its reactive functional groups to prevent unwanted side reactions. The phenolic hydroxyl group is commonly protected as an ether, such as a benzyl or allyl ether. nih.goviastate.edu

A study on the regioselective protection of the closely related 3,4-dihydroxybenzaldehyde (B13553) demonstrated that the 4-hydroxyl group can be selectively protected over the 3-hydroxyl group. nih.govresearchgate.netdoaj.org This selectivity is influenced by the higher acidity of the 4-hydroxyl group. Protecting groups such as benzyl, p-methoxybenzyl, and propargyl have been successfully introduced at the 4-position in yields ranging from 67-75%. nih.govresearchgate.netdoaj.org The reaction conditions typically involve using a base like sodium bicarbonate in a solvent such as DMF. mdpi.com

The aldehyde group can also be protected, for instance, as an acetal (B89532) or dithioacetal, though this is less commonly reported in the context of the provided sources. The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal (deprotection). For example, a benzyl ether can be removed by hydrogenolysis, while a Boc-protected group can be cleaved under acidic conditions. iastate.edugoogle.com

Table 3: Regioselective Protection of the 4-Hydroxyl Group of 3,4-Dihydroxybenzaldehyde

| Protecting Group | Reagent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl | Benzyl chloride | NaHCO3 | DMF | 71 | nih.govmdpi.com |

| p-Methoxybenzyl | p-Methoxybenzyl chloride | NaHCO3 | DMF | 75 | nih.gov |

| Propargyl | Propargyl bromide | NaHCO3 | DMF | 73 | nih.gov |

Reactivity of the Aryl Chloride Substituent

The chlorine atom on the aromatic ring is generally less reactive than the other functional groups. However, it can participate in nucleophilic aromatic substitution and, more significantly, in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The aryl chloride can be a substrate for nucleophilic aromatic substitution (SNAr) , although this typically requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the halogen.

More commonly, the aryl chloride is activated for cross-coupling reactions . The hydroxyl group can be converted to a triflate (-OTf), a better leaving group, which facilitates reactions at the adjacent chloro position. nih.gov The Suzuki-Miyaura coupling is a prominent example, where the chloro-substituted aromatic ring is coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.orgproprogressio.hu For instance, 2-Chloro-4-formylphenyl trifluoromethanesulfonate (B1224126), derived from 3-chloro-4-hydroxybenzaldehyde, can undergo selective Suzuki-Miyaura coupling. nih.gov The choice of palladium catalyst and ligands (e.g., N-heterocyclic carbenes like SIPr or SIMes) can control the chemoselectivity, directing the coupling to either the chloride or the triflate position. nih.gov

The Heck reaction , another palladium-catalyzed process, couples the aryl chloride with an alkene. rsc.orgthermofisher.comchemie-brunschwig.ch This reaction offers a direct method for the alkenylation of the aromatic ring, further expanding the synthetic utility of this compound derivatives. rsc.orgresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Ethyl cyanoacetate |

| Chalcone |

| Acetophenone |

| 1,3-Thiazolidin-4-one |

| Thioglycolic acid |

| 1,3-Oxazepine |

| Maleic anhydride |

| Phthalic anhydride |

| Benzyl chloride |

| Potassium carbonate |

| Potassium tert-butoxide |

| (R)-3-chloro-1,2-propanediol |

| Propargyl bromide |

| 3-ethoxy-4-hydroxybenzaldehyde oxime |

| Benzoyl chloride |

| 3,4-Dihydroxybenzaldehyde |

| p-Methoxybenzyl chloride |

| 2-Chloro-4-formylphenyl trifluoromethanesulfonate |

| SIPr (1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene) |

Applications in Cross-Coupling Methodologies

This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation. eie.gr These reactions typically involve the activation of the carbon-chlorine bond by a palladium or other metal catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a widely used method for constructing biaryl structures. chemie-brunschwig.chresearchgate.net While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable ligand and catalyst systems can facilitate their coupling. rsc.org

A key synthetic strategy involving this compound leverages the reactivity of the hydroxyl group. The hydroxyl group can be converted into a trifluoromethanesulfonate (triflate, -OTf) group, which is an excellent leaving group in palladium-catalyzed couplings. nih.gov This transformation allows for selective cross-coupling at the carbon atom originally bearing the hydroxyl group, leaving the C-Cl bond intact for subsequent reactions. This sequential cross-coupling approach enables the synthesis of complex, poly-functionalized aromatic compounds. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. libretexts.orgorganic-chemistry.org This reaction provides a direct route to synthesize aryl amines from this compound. The process involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product. libretexts.org The choice of ligand on the palladium catalyst is crucial for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.org This methodology has been identified as a highly viable and scalable route for synthesizing derivatives like 3-chloro-4-(pyrazol-1-yl)benzaldehyde. smolecule.com

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. thermofisher.comrsc.org This reaction is a powerful tool for C-C bond formation and tolerates a wide array of functional groups. chemie-brunschwig.ch this compound can serve as the aryl halide partner in this transformation, reacting with various alkenes to produce stilbene-like structures. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the C-Cl bond to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination. rsc.org

The table below provides an overview of the application of this compound and its derivatives in various cross-coupling reactions.

Table 2: Cross-Coupling Reactions and Conditions

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand | K₂CO₃, K₃PO₄ | Biaryl compounds | researchgate.netrsc.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand (e.g., CyPF-tBu) | KOtBu, K₂CO₃ | N-Aryl amines | smolecule.comlibretexts.orgorganic-chemistry.org |

Computational Chemistry and Spectroscopic Characterization of 4 Chloro 3 Hydroxybenzaldehyde

Quantum Chemical Modeling and Theoretical Investigations

Ab Initio Calculations for Energetic and Spectroscopic Properties

Ab initio molecular orbital theory provides a powerful framework for investigating the energetic and spectroscopic properties of 4-chloro-3-hydroxybenzaldehyde. These computational methods, which are based on first principles of quantum mechanics, allow for the determination of the molecule's equilibrium structure, electronic ground state energy, and harmonic vibrational frequencies.

Theoretical calculations, such as those employing Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) methods like B3LYP with a 6-31G* basis set, have been utilized to predict these properties. For the related compound 3-chloro-4-hydroxybenzaldehyde (B1581250), the electronic ground state energy and equilibrium structure have been computed. researchgate.net Such calculations are crucial for understanding the molecule's stability and reactivity.

Harmonic vibrational frequencies, depolarization ratios, force constants, and normal modes can also be computed. researchgate.net These theoretical predictions can then be compared with experimental data from techniques like Fourier-Transform Laser Raman and Infrared spectroscopy. For instance, in a study on 3-chloro-4-hydroxybenzaldehyde, a good agreement was found between the theoretical and experimental spectra, allowing for a complete assignment of the observed spectral bands. researchgate.net The predicted vibrational frequencies, such as the C=O stretching vibration, are often in close agreement with the experimentally observed values. researchgate.net

The following table summarizes key energetic and spectroscopic properties that can be determined through ab initio calculations:

| Property | Description | Computational Method Example |

| Electronic Ground State Energy | The total energy of the molecule in its most stable electronic state. | RHF/6-31G, B3LYP/6-31G |

| Equilibrium Structure | The optimized three-dimensional arrangement of atoms in the molecule. | RHF/6-31G, B3LYP/6-31G |

| Harmonic Vibrational Frequencies | The frequencies of the normal modes of vibration of the molecule. | B3LYP/6-31G |

| Force Constants | A measure of the stiffness of the chemical bonds. | B3LYP/6-31G |

| Depolarization Ratios | Ratios of the intensity of scattered light with polarization perpendicular and parallel to the incident light, used in Raman spectroscopy. | B3LYP/6-31G* |

Analysis of Intermolecular Interactions, including Hydrogen Bonding

The crystalline structure and bulk properties of this compound are significantly influenced by intermolecular interactions, with hydrogen bonding playing a particularly crucial role. In the solid state, molecules of similar compounds like 3-hydroxybenzaldehyde (B18108) form infinite chains through hydrogen bonds between the hydroxyl and aldehyde groups. nih.gov This O-H···O interaction is a dominant feature, leading to the formation of dimers or larger aggregates. sigmaaldrich.com

The presence of hydrogen bonding can be inferred from spectroscopic data. For example, a broad band in the infrared spectrum around 3180 cm⁻¹ is indicative of O-H···O hydrogen bonding. researchgate.net Computational studies on related benzaldehydes have shown that dimerization through hydrogen bonds between the most stable conformers is an energetically favorable process. sigmaaldrich.com

The strength and nature of these interactions can be analyzed using theoretical methods. Ab initio calculations can determine the geometry of hydrogen-bonded dimers and predict the resulting shifts in vibrational frequencies. For instance, the down-shifting of the aldehydic carbonyl stretching mode and the up-shifting of the hydroxyl group's in-plane bending mode are characteristic spectral features that can be explained by the formation of O-H···O bonds. sigmaaldrich.com

The table below outlines the key intermolecular interactions observed in similar aromatic aldehydes:

| Interaction Type | Description | Spectroscopic Evidence |

| O-H···O Hydrogen Bonding | A strong directional interaction between the hydroxyl hydrogen and the oxygen of the aldehyde group of a neighboring molecule. | Broad IR band around 3180 cm⁻¹; shifts in C=O and O-H vibrational modes. researchgate.netsigmaaldrich.com |

| C-H···O Interactions | Weaker hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom as the acceptor. | Contributes to crystal packing. |

| π···π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the stacking of molecules in the crystal. |

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational chemistry is instrumental in predicting the spectroscopic signatures of this compound and understanding its conformational preferences. Through methods like Density Functional Theory (DFT), it is possible to calculate theoretical vibrational spectra (Infrared and Raman) that can be compared with experimental measurements. researchgate.net This comparison aids in the assignment of observed spectral bands to specific molecular vibrations.

Conformational analysis, often performed by scanning the potential energy surface (PES) through the rotation of substituent groups, helps to identify the most stable conformers of the molecule. For substituted benzaldehydes, the orientation of the aldehyde (C=O) and hydroxyl (-OH) groups relative to the benzene (B151609) ring and other substituents determines the different possible conformers. researchgate.net Calculations on the related 3-chloro-4-hydroxybenzaldehyde have shown that the cis form, regarding the orientation of the C=O group with respect to the hydroxyl group and the chlorine atom, is the most stable conformer. researchgate.net

The predicted vibrational frequencies for the most stable conformer generally show good agreement with experimental spectra. For example, the aldehydic C=O stretching vibration and the C-H vibration have been predicted with reasonable accuracy for 3-chloro-4-hydroxybenzaldehyde. researchgate.net Dimerization through hydrogen bonding can also be modeled, and the calculated spectrum of the dimer often provides an even better match with the observed solid-state spectrum. researchgate.net

The following table presents a comparison of predicted and observed vibrational frequencies for key functional groups in a related molecule, 3-chloro-4-hydroxybenzaldehyde, which can be extrapolated to understand the spectroscopy of this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) |

| Aldehydic C=O Stretch | 1727 | 1670 |

| Aldehydic C-H Stretch | 2798 | 2751 |

| O-H Stretch (Hydrogen Bonded) | - | ~3180 |

Data based on calculations for 3-chloro-4-hydroxybenzaldehyde. researchgate.net

Molecular Electrostatic Potential Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the chemical reactivity of this compound. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule, which helps in identifying the regions that are prone to electrophilic and nucleophilic attack. nih.gov

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. nih.gov These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen. Conversely, regions of positive electrostatic potential, depicted in blue, are electron-poor and are the likely sites for nucleophilic attack. nih.gov Areas with zero potential are usually colored green. nih.gov

For a molecule like this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating their nucleophilic character. The hydrogen atom of the hydroxyl group and the hydrogen of the aldehyde group would likely exhibit a positive potential (blue), highlighting their electrophilic nature. The aromatic ring itself will have regions of varying potential, influenced by the electron-withdrawing and electron-donating effects of the substituents.

By analyzing the MEP map, one can predict how the molecule will interact with other reagents. For instance, the negative regions suggest where protonation or coordination with a Lewis acid might occur, while the positive regions indicate sites susceptible to attack by a nucleophile. This information is crucial for understanding and predicting the molecule's behavior in chemical reactions. researchgate.net

The following table summarizes the interpretation of MEP maps for predicting chemical reactivity:

| Color on MEP Map | Electrostatic Potential | Electron Density | Predicted Reactivity |

| Red | Negative | High | Site for electrophilic attack |

| Blue | Positive | Low | Site for nucleophilic attack |

| Green | Zero | Intermediate | Neutral region |

Advanced Research Applications of 4 Chloro 3 Hydroxybenzaldehyde in Medicinal Chemistry and Biological Systems

Research in Medicinal Chemistry and Pharmaceutical Intermediate Development

4-Chloro-3-hydroxybenzaldehyde is a significant compound in the field of organic synthesis, particularly valued for its role as a versatile intermediate in the development of pharmaceuticals. Its chemical structure, featuring a chlorinated and hydroxylated benzene (B151609) ring with an aldehyde functional group, provides multiple reactive sites for constructing more complex molecules.

The utility of this compound as a foundational molecule is evident in its application in synthesizing key pharmaceutical intermediates. Researchers have utilized it as a starting material for various complex structures destined for therapeutic use.

One notable application is in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol. guidechem.com The morpholine (B109124) ring is a crucial structural component in many marketed drugs because it can improve a molecule's water solubility and its lipid-water partition coefficient (LogP). guidechem.com This makes it a desirable feature in drug design. The synthesis involves protecting the phenolic hydroxyl group of this compound, followed by a reductive amination reaction with morpholine. guidechem.com

Furthermore, this compound serves as a precursor in the creation of electrochemically active ferrocenyl hydrazone compounds. guidechem.com Ferrocene (B1249389) and its derivatives are investigated in medicinal chemistry for their stability, low toxicity, and unique redox properties, which may contribute to anti-tumor activities by allowing them to approach the active sites of certain enzymes. guidechem.com The synthesis involves reacting 1,1'-ferrocene bishydrazide with this compound to create ferrocene diacylhydrazone compounds. guidechem.com

Another significant application is in the preparation of a key intermediate for Ertugliflozin, a medication used in the management of type 2 diabetes. A patented method describes the synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde starting from precursors related to this compound, highlighting its role in creating modern therapeutic agents. google.com

The table below summarizes key synthetic applications of this compound as a precursor.

| Precursor Compound | Synthesized Intermediate/Compound | Therapeutic Area/Significance |

| This compound | 2-chloro-4-(morpholinylmethyl)phenol | Intermediate for drugs with improved solubility (e.g., antibacterials, antidepressants). guidechem.com |

| This compound | Ferrocene diacylhydrazone compounds | Investigated for potential anti-tumor activities due to unique redox properties. guidechem.com |

| Related Precursors | 4-chloro-3-(4-ethoxybenzyl)benzaldehyde | Key intermediate in the synthesis of the anti-diabetic drug Ertugliflozin. google.com |

This table is based on data from the text and is for informational purposes.

The role of this compound extends beyond being a simple precursor; it contributes significantly to drug discovery programs by providing a scaffold for generating novel bioactive molecules. Its derivatives are being explored for a range of therapeutic applications.

The development of compounds containing the 4-benzylmorpholine (B76435) structure, for which 2-chloro-4-(morpholinylmethyl)phenol is a key intermediate, is an active area of research. guidechem.com This structural motif is present in successful drugs like the antibacterial agent Linezolid and the antidepressant Moclobemide, demonstrating the value of intermediates derived from this compound in discovering new medicines. guidechem.com

Moreover, the synthesis of ferrocenyl hydrazone compounds from this aldehyde is a direct contribution to the search for new anti-cancer agents. guidechem.com Acylhydrazone compounds can form stable complexes with metal ions within biological systems, potentially inhibiting certain enzyme-catalyzed reactions, a mechanism of action relevant in oncology. guidechem.com The unique properties of ferrocene derivatives make them attractive candidates in programs aimed at discovering novel anti-tumor drugs. guidechem.com

Biological Activity Studies and Biochemical Interaction Mechanisms

Beyond its synthetic utility, the core structure of hydroxybenzaldehydes and their derivatives, including this compound, has been the subject of research into their direct biological activities and interactions with biochemical systems.

Research into related hydroxybenzaldehyde compounds has revealed significant antioxidant potential. Studies on 3-hydroxybenzaldehyde (B18108) (3-HBA) and 4-hydroxybenzaldehyde (B117250) (4-HBA) have shown they can increase intracellular antioxidant activity. nih.govnih.gov The protective effects of 4-HBA against oxidative stress induced by hydrogen peroxide have been demonstrated through the activation of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). nih.gov

Furthermore, derivatives synthesized from related structures, such as certain diacylhydrazines and 1,3,4-oxadiazoles, have exhibited pronounced radical scavenging capacity against the ABTS radical, moderate scavenging of hydrogen peroxide, and strong ferric ion reducing capabilities. researchgate.net These findings suggest that the benzaldehyde (B42025) scaffold, particularly with hydroxyl substitutions, is a promising basis for developing compounds that can counteract oxidative stress. nih.govresearchgate.net

The antimicrobial properties of substituted aromatic aldehydes have been systematically investigated. Studies have shown that while unsubstituted benzaldehyde has minimal activity, the introduction of substituents can dramatically increase antimicrobial potency. researchgate.net Specifically, halogenated and hydroxylated salicylaldehydes (a related class of compounds) have displayed highly potent activity against a range of microbes. researchgate.net This suggests that the combination of a halogen (chloro) and a hydroxyl group on the benzaldehyde ring, as seen in this compound, is a key structural feature for potential antimicrobial effects.

Other research has indicated that polymers derived from benzaldehydes and amines, such as 4-hydroxybenzaldehyde, possess bactericidal activity, further supporting the investigation of these compounds as potential antimicrobial agents. nih.gov

The table below presents findings on the antimicrobial potential of substituted benzaldehydes.

| Compound Class | Observation | Implication for this compound |

| Halogenated & Hydroxylated Salicylaldehydes | Displayed highly potent antimicrobial activity against various microbes. researchgate.net | The presence of both chloro and hydroxyl groups suggests potential for significant antimicrobial action. researchgate.net |

| Benzaldehyde-derived Polymers | Polymers created with amines (e.g., 4-hydroxybenzaldehyde) show bactericidal properties. nih.gov | The core structure is amenable to creating larger molecules with antimicrobial activity. nih.gov |

This table is based on data from the text and is for informational purposes.

Research has begun to uncover the specific ways in which hydroxybenzaldehydes and their derivatives interact with biological systems at a molecular level. Studies involving 3-HBA and 4-HBA have demonstrated that these compounds can activate the Sonic hedgehog (Shh) signaling pathway. nih.gov In experiments with astrocytes, treatment with these compounds led to a significant increase in the expression of key molecules in this pathway, including Shh, Smo, and Gli. nih.gov The Shh pathway is crucial in development and can influence other important cellular pathways. nih.gov

Additionally, as mentioned previously, acylhydrazone compounds derived from aldehydes can form stable complexes with metal ions in biological systems, which allows them to interfere with enzyme-catalyzed reactions. guidechem.com This represents a direct interaction with biological macromolecules (enzymes) and is a mechanism of interest for developing therapeutic agents. guidechem.com

Structure-Activity Relationship (SAR) Investigations of Novel Derivatives

The exploration of this compound as a scaffold in medicinal chemistry has led to the synthesis and biological evaluation of a variety of novel derivatives. Structure-activity relationship (SAR) studies on these new compounds have begun to elucidate the structural features crucial for their biological activities, paving the way for the rational design of more potent and selective agents. Investigations have primarily focused on modifications of the aldehyde functional group, leading to the formation of Schiff bases and other complex heterocyclic structures. These studies highlight how the introduction of different substituents and ring systems influences the pharmacological profile of the parent molecule.

Research into the derivatization of this compound has revealed that the formation of Schiff bases, by condensing the aldehyde with various amino-containing compounds, can lead to derivatives with significant biological activities. For instance, the reaction with isoniazid (B1672263) has produced a Schiff base with notable antibacterial properties. Similarly, its use as a building block for the synthesis of more complex molecules like homoisoflavonoids has yielded compounds with potent antiangiogenic effects. These findings underscore the versatility of the this compound core in generating structurally diverse molecules with distinct biological targets.

Antibacterial Activity of Schiff Base Derivatives

A significant area of investigation has been the synthesis of Schiff base derivatives of this compound to explore their potential as antibacterial agents. One such derivative, N'-(4-chloro-3-hydroxybenzylidene)isonicotinohydrazide, was synthesized by the condensation of this compound with isoniazid. frontiersin.org This modification, which introduces an isonicotinohydrazide moiety, resulted in a compound with potent antibacterial activity against Staphylococcus aureus. frontiersin.org The SAR, in this case, points to the imine linkage and the combination of the halogenated phenol (B47542) ring with the isoniazid fragment as being critical for its antibacterial effect.

| Compound | Structure | Target Organism | Activity (MIC) |

|---|---|---|---|

| N'-(4-chloro-3-hydroxybenzylidene)isonicotinohydrazide |  | S. aureus ATCC 29213 | 16 µg/mL frontiersin.org |

Antiangiogenic Activity of Homoisoflavonoid Derivatives

The utility of this compound as a synthetic precursor has been demonstrated in the creation of homoisoflavonoids with antiangiogenic properties. nih.gov In one study, a novel homoisoflavonoid (compound 49) was synthesized using this compound. nih.gov This complex derivative, featuring a 4'-chloro-3'-hydroxyphenylbenzylidene group, exhibited significant anti-proliferative activity against human retinal microvascular endothelial cells (HRECs). nih.gov The presence of the chloro and hydroxyl groups on the B-ring, derived from the parent aldehyde, was shown to be a key contributor to its potent and selective antiangiogenic effects. nih.gov

| Compound | Structure | Cell Line | Activity (GI₅₀) |

|---|---|---|---|

| Compound 49 (a homoisoflavonoid derivative) |  | HREC | 0.11 µM nih.gov |

| 92-1 | 3.6 µM nih.gov |

Further research has also explored the synthesis of other Schiff bases, such as the one derived from the condensation of this compound with 2,4-dinitrophenylhydrazine. nih.gov While this particular study focused on the compound's crystal structure, it is noted that Schiff bases of this nature are widely investigated for their potential antibacterial, antifungal, and anticancer activities, suggesting a promising avenue for future SAR studies. nih.gov

Exploration of 4 Chloro 3 Hydroxybenzaldehyde in Materials and Environmental Sciences

Applications in Materials Science

The reactivity of 4-Chloro-3-hydroxybenzaldehyde makes it a valuable precursor in the synthesis of a variety of organic molecules. Its functional groups offer sites for chemical modification, enabling its use as a foundational component in the creation of larger, more complex structures with specific properties.

While direct patents for the synthesis of dyes and pigments specifically utilizing this compound are not extensively documented in publicly available literature, the broader class of substituted benzaldehydes is integral to the production of various colorants. The aldehyde functional group is particularly useful for condensation reactions, a common step in the synthesis of certain dye structures. For instance, hydroxybenzaldehydes are known to be key intermediates in the preparation of certain types of dyes. The presence of the chloro and hydroxyl substituents on the aromatic ring of this compound would be expected to influence the final color and properties, such as lightfastness and solubility, of any resultant dye molecule.

The chemical architecture of this compound makes it a promising candidate as a building block for the synthesis of novel functional materials. A significant application in this area is the formation of Schiff bases. Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. This compound can readily undergo this reaction with various amines to produce a wide array of Schiff base ligands.

These Schiff base ligands, containing both nitrogen and oxygen donor atoms, are excellent chelating agents for a variety of metal ions. The resulting metal complexes often exhibit interesting properties and have potential applications in catalysis and as antimicrobial agents. The formation of stable complexes with transition metals like copper and cobalt has been demonstrated with Schiff bases derived from similar hydroxybenzaldehydes. The specific electronic effects of the chlorine atom in the 4-position and the hydroxyl group in the 3-position can modulate the stability and reactivity of these metal complexes, making them tunable for specific applications.

The potential for this compound to be used in the synthesis of more complex functional materials is an active area of research. The ability to form stable, functional structures through reactions like Schiff base formation highlights its role as a versatile molecular component.

| Functional Material Application | Role of this compound | Resulting Material/Complex | Potential Properties/Applications |

| Schiff Base Ligand Synthesis | Reactant with a primary amine | Schiff Base (Imine) | Precursor for metal complexes, organic synthesis intermediate |

| Metal Complex Formation | Precursor to Schiff base ligand | Metal-Schiff Base Complex | Catalysis, Antimicrobial agents |

Environmental Chemistry Research

The presence of a chlorinated aromatic compound in the environment necessitates an understanding of its persistence, transformation, and ultimate fate. Research in this area for this compound is crucial for assessing its potential environmental impact.

Direct studies on the biodegradation of this compound are limited. However, research on analogous compounds, such as 3-chloro-4-hydroxybenzoate, provides insights into potential degradation pathways. In anaerobic freshwater sediment, 3-chloro-4-hydroxybenzoate has been shown to degrade via two primary routes: one involving the removal of the chlorine atom to form hydroxybenzoate, and another involving the removal of the hydroxyl group to form chlorophenol. Both pathways eventually converge to phenol (B47542) and then benzoate (B1203000), which are further mineralized.

By analogy, it is plausible that this compound could undergo similar initial transformation steps under anaerobic conditions. The aldehyde group could be oxidized to a carboxylic acid, forming 4-chloro-3-hydroxybenzoic acid, which would then follow a degradation pathway similar to its isomer.

Under aerobic conditions, the biodegradation of chlorinated aromatic compounds is also possible, though often challenging for microorganisms. The degradation of substituted benzaldehydes can be influenced by the nature and position of the substituents on the aromatic ring.

| Potential Biodegradation Pathway (Anaerobic) | Intermediate Metabolites | Final Products |

| Initial oxidation of the aldehyde group | 4-Chloro-3-hydroxybenzoic acid | Phenol, Benzoate |

| Reductive dehalogenation | 3-Hydroxybenzaldehyde (B18108) | Phenol, Benzoate |

| Dehydroxylation | 4-Chlorobenzaldehyde | Benzoate |

The environmental fate of this compound is governed by a combination of its physical and chemical properties and its susceptibility to biotic and abiotic degradation processes. As a substituted benzaldehyde (B42025), its mobility in soil and water will be influenced by its solubility and partitioning behavior. The presence of the polar hydroxyl and aldehyde groups suggests some degree of water solubility, which could lead to its transport in aquatic systems.

Abiotic degradation processes, such as photolysis, could also play a role in the transformation of this compound in the environment. Aromatic aldehydes can absorb ultraviolet light, which can lead to their degradation. The presence of the chlorine atom may also influence its photochemical reactivity.

Future Research Directions and Translational Opportunities for 4 Chloro 3 Hydroxybenzaldehyde

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for substituted benzaldehydes often rely on harsh reagents and generate significant waste. The development of green chemistry approaches for the synthesis of 4-Chloro-3-hydroxybenzaldehyde is a critical area of future research, aiming to enhance sustainability and reduce environmental impact. Key strategies include the adoption of catalytic processes, the use of environmentally benign solvents, and the exploration of biocatalytic methods.

One promising avenue is the use of transition metal-catalyzed C-H activation. acs.org This approach allows for the direct functionalization of the benzaldehyde (B42025) core, potentially enabling the introduction of the chloro and hydroxyl groups in a more atom-economical manner. For instance, palladium-catalyzed ortho-C–H hydroxylation of benzaldehydes has been demonstrated, offering a pathway that could be adapted for the synthesis of hydroxylated benzaldehyde derivatives. acs.org The use of transient directing groups in such reactions can further enhance regioselectivity and efficiency. acs.org

Solvent-free reaction conditions represent another key principle of green chemistry that can be applied to the synthesis of derivatives of this compound. For example, Knoevenagel condensation reactions, a type of aldol (B89426) condensation, can be carried out under solvent-free conditions to produce various derivatives.

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes for the hydroxylation and chlorination of aromatic compounds is an area of growing interest. While specific biocatalytic routes to this compound are still under development, the broader advancements in enzyme engineering and directed evolution hold promise for creating biocatalysts capable of performing these transformations with high efficiency and selectivity.

The table below summarizes potential green chemistry approaches for the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Description | Potential Advantages |

| Catalytic C-H Functionalization | Direct introduction of chloro and hydroxyl groups onto the benzaldehyde ring using transition metal catalysts. acs.org | High atom economy, reduced number of synthetic steps. |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using grinding or microwave irradiation. rasayanjournal.co.in | Reduced solvent waste, potentially faster reaction times. |

| Biocatalysis | Utilization of enzymes (e.g., halogenases, hydroxylases) to perform specific chemical transformations. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Phase Transfer Catalysis | Facilitating reactions between reactants in different phases (e.g., aqueous and organic) to enhance reaction rates and yields under milder conditions. researchgate.net | Use of environmentally friendly oxidants like hypochlorite, cost-effective. researchgate.net |

Rational Design and Synthesis of Advanced Functional Derivatives

The inherent reactivity of the aldehyde and phenolic hydroxyl groups, combined with the electronic effects of the chlorine atom, makes this compound an excellent starting point for the rational design and synthesis of advanced functional derivatives with tailored properties.

In the realm of medicinal chemistry , this compound serves as a valuable building block. For instance, it is a precursor in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, a key intermediate for compounds with potential biological activity. guidechem.com The synthesis involves the protection of the phenolic hydroxyl group, followed by reductive amination with morpholine (B109124), and subsequent deprotection. guidechem.com Furthermore, it can be used to synthesize ferrocenyl diacylhydrazone compounds, which are being investigated for their redox activity and potential therapeutic applications. guidechem.com

In materials science , derivatives of this compound are being explored for the creation of novel polymers. The aldehyde and hydroxyl functionalities allow for its incorporation into polymer backbones or as pendant groups, potentially imparting specific properties such as thermal stability, flame retardancy, or altered optical and electronic characteristics. For example, it can be used in the synthesis of polymer-bound benzaldehydes for applications in solid-phase organic synthesis. uri.edu

The synthesis of Schiff base derivatives is another important area of exploration. These compounds, formed by the reaction of the aldehyde group with primary amines, are known to exhibit a wide range of biological activities and can also act as ligands for the formation of metal complexes with interesting catalytic or material properties. researchgate.net

The following table provides examples of synthetic transformations used to create functional derivatives from this compound.

| Reaction Type | Reagents and Conditions | Derivative Class | Potential Application |

| O-Alkylation (Allylation) | Allyl bromide, K₂CO₃, acetone (B3395972) guidechem.com | Allyloxy-benzaldehydes | Protecting group for further synthesis guidechem.com |

| Reductive Amination | Morpholine, NaBH(OAc)₃ guidechem.com | Aminomethylphenols | Pharmaceutical intermediates guidechem.com |

| Schiff Base Formation | Primary amines, ethanol (B145695) researchgate.net | Imines (Schiff bases) | Biologically active compounds, ligands researchgate.net |

| Knoevenagel Condensation | Malononitrile, base | Benzylidene malononitriles | Synthesis of heterocyclic compounds |

| Oxidation | KMnO₄ or CrO₂Cl₂ | Carboxylic acids | Synthesis of other fine chemicals |

Integration with Cheminformatics and Artificial Intelligence for Predictive Modeling

The integration of cheminformatics and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules derived from this compound. These computational tools can accelerate research by predicting molecular properties, optimizing reaction conditions, and identifying promising candidates for specific applications.

Predictive Modeling of Molecular Properties: Machine learning algorithms can be trained on large datasets of chemical structures and their associated properties to build models that can predict the characteristics of new, unsynthesized derivatives of this compound. nurixtx.com This includes predicting physicochemical properties like solubility and permeability, which are crucial for drug development, as well as biological activities and potential toxicities. nurixtx.comchemrxiv.org Graph neural networks, which learn directly from the molecular graph structure, have shown particular promise in improving the accuracy of property predictions. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a cornerstone of cheminformatics, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By systematically modifying the structure of this compound and evaluating the activity of the resulting derivatives, QSAR models can be developed to guide the design of more potent and selective compounds.

The table below outlines the key applications of cheminformatics and AI in the context of this compound research.

| Computational Approach | Application | Expected Outcome |

| Machine Learning for Property Prediction | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of novel derivatives. nurixtx.comchemrxiv.org | Prioritization of drug candidates with favorable pharmacokinetic profiles. |

| AI for Reaction Prediction | Predict the yield and selectivity of synthetic reactions involving this compound. princeton.educhemeurope.com | Optimization of reaction conditions and reduction of experimental effort. |

| Retrosynthesis Planning | Propose efficient synthetic routes to complex target molecules starting from this compound. engineering.org.cnresearchgate.net | Acceleration of the synthesis of novel compounds. |

| QSAR Modeling | Elucidate the relationship between the structure of derivatives and their biological activity. | Rational design of more potent and selective bioactive molecules. |

Exploration of Emerging Applications in Interdisciplinary Fields

The unique combination of functional groups in this compound opens up possibilities for its application in a variety of emerging and interdisciplinary fields beyond its traditional use as a synthetic intermediate.

Environmental Science: Functionalized benzaldehydes and their derivatives are being investigated for their role in environmental remediation. For instance, they can be used as building blocks for the synthesis of adsorbents for the removal of pollutants from water. Metal-organic frameworks (MOFs), which are porous materials with high surface areas, can be constructed using organic linkers derived from functionalized aldehydes. researchgate.net MOFs have shown promise in gas storage, separation, and catalysis, and the incorporation of linkers derived from this compound could lead to materials with tailored properties for environmental applications. acs.org

Agrochemicals: Benzaldehyde and its derivatives have applications in the agrochemical industry. sprchemical.com Further research into the biological activity of novel derivatives of this compound could lead to the development of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

The following table summarizes potential emerging applications for this compound and its derivatives.

| Interdisciplinary Field | Potential Application | Rationale |

| Sensor Technology | Development of fluorescent or colorimetric sensors. | The electronic properties and reactive functional groups can be tailored for selective analyte binding. |

| Environmental Science | Synthesis of linkers for Metal-Organic Frameworks (MOFs) for pollutant capture. researchgate.netacs.org | The rigid structure and functional groups can be used to create porous materials with high adsorption capacity. researchgate.net |

| Agrochemicals | Discovery of new pesticides or herbicides. sprchemical.com | The halogenated phenolic structure is a common motif in bioactive compounds. |

| Polymer Chemistry | Creation of functional polymers with specific properties. uri.edu | The aldehyde and hydroxyl groups allow for incorporation into polymer chains. uri.edu |

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 4-Chloro-3-hydroxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The Reimer-Tiemann reaction is a common method for synthesizing hydroxybenzaldehyde derivatives. For this compound, phenol derivatives (e.g., 3-chlorophenol) can react with chloroform in an alkaline medium (e.g., NaOH) at 60–80°C to introduce the aldehyde group. Reaction time, temperature, and stoichiometry of reagents must be carefully controlled to minimize byproducts like salicylaldehyde isomers. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirms the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (O-H stretch ~3200 cm⁻¹).

- NMR : H NMR (DMSO-d6) shows characteristic peaks: aldehyde proton (~9.8 ppm, singlet), aromatic protons (6.8–7.5 ppm, coupling patterns depend on substitution), and hydroxyl proton (~10.2 ppm, broad). C NMR identifies carbonyl (~190 ppm) and aromatic carbons.

- Single-crystal X-ray diffraction (using SHELXL for refinement) resolves molecular geometry and hydrogen bonding .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but dissolves readily in polar organic solvents (ethanol, acetone) and weakly polar solvents (ethyl acetate). Solubility can be enhanced via sonication or mild heating (<50°C). Solvent selection should align with intended applications (e.g., ethanol for biological assays, DMSO for stock solutions) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gap). These predict electrophilic/nucleophilic sites and redox behavior. Solvent effects (e.g., PCM model for ethanol) improve accuracy. Compare computed IR/NMR spectra with experimental data to validate models .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., bond lengths, reaction energetics)?

- Methodological Answer : Discrepancies often arise from approximations in computational methods (e.g., neglect of dispersion forces) or experimental artifacts (e.g., crystal packing effects). Cross-validate using:

- Multiple DFT functionals (e.g., M06-2X for non-covalent interactions).

- Temperature-dependent crystallography to assess thermal motion.

- Microscopy (TEM/SEM) to check for impurities affecting experimental results .

Q. What strategies stabilize this compound during long-term storage?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Add stabilizers like BHT (0.1% w/w) to inhibit oxidation. Monitor degradation via HPLC (C18 column, UV detection at 270 nm) .

Q. How can assay methods validate the purity of this compound for pharmacological studies?

- Methodological Answer : Use hydroxylamine hydrochloride titration (USP standards): Dissolve ~600 mg of sample in ethanol, add 25 mL of 1 M hydroxylamine HCl, reflux for 1 hr, and titrate with 0.1 M NaOH to determine free aldehyde content. Purity ≥98% is required for in vitro assays .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Conduct cytotoxicity assays (MTT/CCK-8) on human hepatocyte (HepG2) and renal (HEK293) cell lines at 10–100 μM concentrations. Pair with Ames test (TA98/TA100 strains) for mutagenicity. Use LC-MS to quantify metabolites (e.g., glucuronide conjugates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.